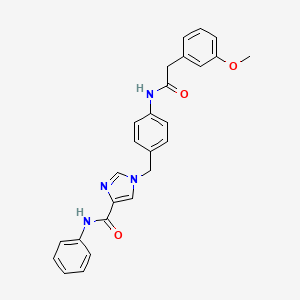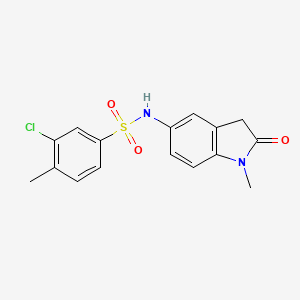
1-(Benzyloxycarbonyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzyloxycarbonyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a chemical compound that is part of the class of compounds known as N-substituted 3-pyrrolines . It is also known as N-benzyloxycarbonyl 3-pyrroline . The empirical formula of this compound is C12H13NO2 .
Synthesis Analysis
The synthesis of this compound involves the highly regioselective addition of silyl phosphites or phosphonites to cyclic 1-benzyloxycarbonyl enaminones . The hydride reduction of the resulting 2-phospho-4-oxopiperidine proceeds with high diastereofacial preference using NaBH4 . In the last step, the cleavage of N-Cbz group under hydrogenolysis followed by the hydrolysis of the phosphonate or phosphinate functionalities, leads to the target cis-4-hydroxyphosphonic and cis-4-hydroxyphosphinic acids, respectively .Chemical Reactions Analysis
The compound is involved in the thermolysin-catalysed condensation reaction of N-benzyloxycarbonyl-L-aspartic acid with L-phenylalanine methyl ester . This reaction involves consecutive reactions of Z-L-Asp and L-Phe-OMe with the enzyme and with the Z-L-Asp–enzyme complex, with the second reaction being the rate-determining step .科学的研究の応用
NMDA Receptor Antagonists
Research by Carling et al. (1992) on 2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, which are structurally related to 1-(Benzyloxycarbonyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, has demonstrated their potential as in vitro antagonists at the glycine site on the NMDA receptor. These compounds, derived from kynurenic acid, showed varying potency based on conformational effects and substitutions at the 4-position, highlighting the importance of correctly positioned hydrogen-bond-accepting groups for binding to the receptor. This study suggests the relevance of such compounds in neurological research and potential therapeutic applications (Carling et al., 1992).
Synthesis and Stereochemistry
Huber and Seebach (1987) described the synthesis of tetrahydroisoquinolines by diastereoselective alkylation, including methods relevant to the production of compounds related to 1-(Benzyloxycarbonyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. This work contributes to the broader field of organic synthesis, offering a pathway to enantiomerically pure tetrahydroisoquinolines and highlighting the potential for the development of novel pharmaceuticals and chemicals (Huber & Seebach, 1987).
Methodologies in Organic Synthesis
Schuster, Lázár, and Fülöp (2010) explored the three-component reactions involving 3,4-dihydroisoquinolines, isocyanides, and benzyl chloroformate, leading to the synthesis of 2-benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamides. This research underlines innovative approaches in organic synthesis, enabling the creation of complex molecules for various scientific applications (Schuster et al., 2010).
Peptide Synthesis and Structural Analysis
Cerrini et al. (1979) investigated the synthesis of peptides containing 1,2,3,4-tetrahydroquinoline-2-carboxylic acid, demonstrating the utility of these compounds in the study of peptides and proteins. This research provides insights into the structural characteristics of peptides incorporating constrained amino acids, which could influence the design of peptide-based therapeutics (Cerrini et al., 1979).
Safety and Hazards
The safety data sheet for a similar compound, Benzyl 4-Oxo-1-piperidinecarboxylate, indicates that it causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust, mist, or vapor, avoid contact with skin and eyes, avoid ingestion and inhalation, and avoid dust formation .
将来の方向性
Peptides and peptide-based compounds like 1-(Benzyloxycarbonyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid have shown wide applications in medicine and biotechnology and have risen in prominence as potential drugs of the future . The study of peptides and protein-based biomaterials is of interest in itself because it probes and advances basic understanding of how natural biomaterials are constructed and used in biology .
特性
IUPAC Name |
1-phenylmethoxycarbonyl-3,4-dihydro-2H-quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-17(21)15-10-11-19(16-9-5-4-8-14(15)16)18(22)23-12-13-6-2-1-3-7-13/h1-9,15H,10-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRJNMFBBDNRAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2C1C(=O)O)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(methylthio)-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2722680.png)



![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2722684.png)
![Ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B2722685.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](2-chlorophenyl)methanamine](/img/structure/B2722686.png)
![N-(1-cyanocyclohexyl)-2-[(4-cyclopropyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-methylacetamide](/img/structure/B2722689.png)
![N-benzyl-6-[(4-nitrobenzyl)thio]benzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2722691.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2722694.png)
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2722695.png)


